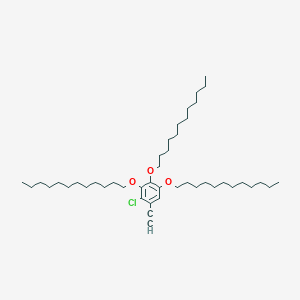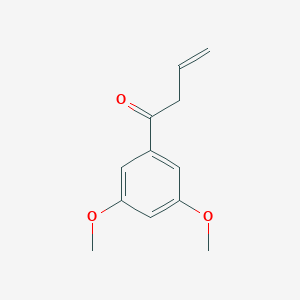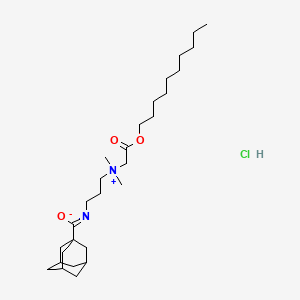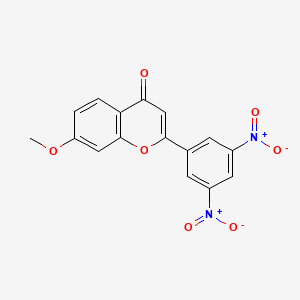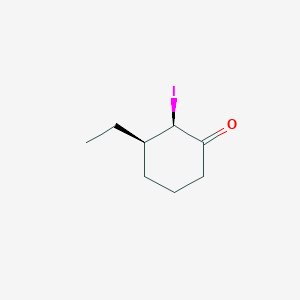![molecular formula C8H9ClN2O2 B15171873 N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea CAS No. 919996-49-9](/img/structure/B15171873.png)
N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea is an organic compound that features a hydroxyurea moiety attached to a 4-chlorophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea typically involves the reaction of 4-chlorobenzylamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzylamine and hydroxylamine.
Reaction Conditions: The reaction is typically conducted in an aqueous or alcoholic medium at a temperature range of 0-50°C.
Catalysts and Reagents: Commonly used catalysts include acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The hydroxyurea moiety can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyurea group to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea involves its interaction with specific molecular targets. The hydroxyurea moiety can chelate metal ions, inhibiting metalloenzymes. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
Similar Compounds
- N-[(4-Bromophenyl)methyl]-N’-hydroxyurea
- N-[(4-Methylphenyl)methyl]-N’-hydroxyurea
- N-[(4-Nitrophenyl)methyl]-N’-hydroxyurea
Uniqueness
N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs.
特性
CAS番号 |
919996-49-9 |
|---|---|
分子式 |
C8H9ClN2O2 |
分子量 |
200.62 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]-3-hydroxyurea |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-3-1-6(2-4-7)5-10-8(12)11-13/h1-4,13H,5H2,(H2,10,11,12) |
InChIキー |
ZILIVKBKFFLCMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNC(=O)NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane](/img/structure/B15171790.png)
![1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B15171795.png)
![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)
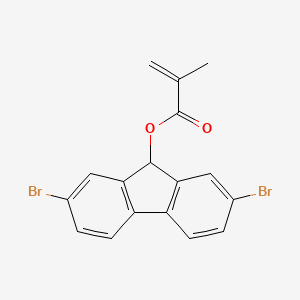
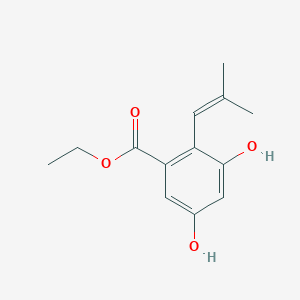
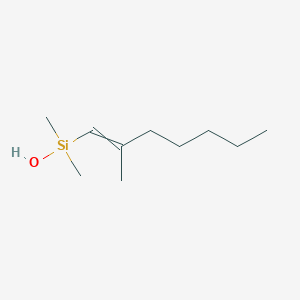
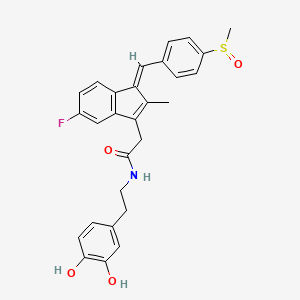
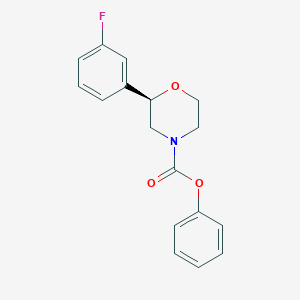
![3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B15171869.png)
